Tetraphenylethyleneoxide
Description
Significance of Sterically Hindered Epoxides in Contemporary Organic Synthesis
Sterically hindered epoxides, which have bulky substituent groups attached to the epoxide ring, are of particular interest in modern organic synthesis. The steric bulk around the reactive epoxide ring can significantly influence the outcome of reactions. numberanalytics.com Specifically, this hindrance can direct an incoming nucleophile to attack the less sterically encumbered carbon atom of the epoxide, leading to a high degree of regioselectivity in ring-opening reactions. numberanalytics.com This controlled reactivity is a powerful tool for constructing specific stereocenters within a molecule. numberanalytics.com Furthermore, the challenges associated with synthesizing these crowded molecules have spurred the development of new and innovative synthetic methods. researchgate.net
Tetraphenylethyleneoxide as a Model Compound for Mechanistic and Synthetic Investigations
This compound stands out as a quintessential example of a sterically hindered epoxide. lookchem.com Its structure, featuring four phenyl groups, makes it an ideal model compound for probing the mechanisms of epoxide reactions. lookchem.comoup.com For instance, it has been instrumental in kinetic studies of acid-catalyzed rearrangements, helping to elucidate the nature of the transition states and intermediates involved, such as classical carbonium ions. oup.comacs.org
In synthetic chemistry, this compound serves as a valuable precursor. It can be formed through the oxidation of tetraphenylethylene (B103901). lookchem.comresearchgate.net Research has shown that the oxidation of tetraphenylethylene with reagents like diacetyl chromate (B82759) can yield this compound alongside other products. researchgate.netresearchgate.net It is also noted for its reluctance to undergo certain base-induced reactions, a stability attributed to the absence of abstractable protons on the oxirane ring, which further highlights its utility in mechanistic studies. mcgill.ca Additionally, it has been used in investigations of dehydrative cyclization reactions in superacidic media to form 9,10-diphenylphenanthrene. researchgate.netscispace.com
Physicochemical Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₆H₂₀O |
| Molecular Weight | 348.44 g/mol |
| Appearance | Colorless, crystalline solid |
| Solubility | Insoluble in water, soluble in organic solvents |
| CAS Number | 470-35-9 |
Table data sourced from lookchem.com.
Spectroscopic Data of this compound
Structure
3D Structure
Properties
CAS No. |
470-35-9 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,2,3,3-tetraphenyloxirane |
InChI |
InChI=1S/C26H20O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VGWMANKEPYEWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Tetraphenylethyleneoxide
Oxidation Pathways from Tetraphenylethylene (B103901)
The most direct method for synthesizing tetraphenylethylene oxide is the oxidation of the central carbon-carbon double bond of tetraphenylethylene. This transformation can be accomplished using both catalytic and stoichiometric-based oxidation systems.
The formation of tetraphenylethylene oxide can be achieved through the oxidation of tetraphenylethylene catalyzed by various metal oxides or peroxides. chemistryscore.com This class of reactions represents a common industrial and laboratory method for the epoxidation of alkenes. Peroxyacids (peracids) are effective reagents for this transformation, where the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic double bond of the tetraphenylethylene in a concerted mechanism. libretexts.org While specific metal oxide-catalyzed procedures for this particular molecule are noted in general chemical literature, detailed research findings specifying catalysts and conditions are less commonly documented in primary literature compared to stoichiometric methods. chemistryscore.com The general approach involves activating an oxidant, such as hydrogen peroxide or an organic peroxide, with a suitable metal catalyst to facilitate the transfer of an oxygen atom.
Stoichiometric oxidants have been effectively used to produce tetraphenylethylene oxide from tetraphenylethylene. A notable example is the oxidation using diacetyl chromate (B82759), which is prepared from chromium trioxide in acetic anhydride. libretexts.org This reaction yields tetraphenylethylene oxide alongside other products such as benzpinacol carbonate and benzophenone. libretexts.org
Another significant stoichiometric oxidant is potassium permanganate (B83412). The oxidation of tetraphenylethylene with permanganate has been shown to produce tetraphenylethylene oxide, a finding that was highlighted as a rare example of an epoxide being formed from an olefin using this reagent. libretexts.org
| Oxidant | Solvent/Conditions | Major Products | Yield of Tetraphenylethylene Oxide |
|---|---|---|---|
| Diacetyl Chromate (CrO₃ in Acetic Anhydride) | Acetic Anhydride | Benzpinacol Carbonate, Tetraphenylethylene Oxide, Benzophenone | Noted as a product, but yield can be variable alongside major by-products. |
| Potassium Permanganate (KMnO₄) | Not specified in detail | Tetraphenylethylene Oxide | Isolated from the reaction mixture. |
Alternative Synthetic Routes (e.g., from Halogenated Precursors)
An important alternative to direct oxidation for synthesizing epoxides involves the use of halogenated precursors, specifically halohydrins. This two-step sequence begins with the conversion of the parent alkene, tetraphenylethylene, into a tetraphenylethylene halohydrin. This is typically achieved by reacting the alkene with a halogen (like Br₂ or Cl₂) in the presence of water.
The resulting halohydrin can then be treated with a base to induce an intramolecular Sₙ2 reaction, a process known as an intramolecular Williamson ether synthesis. chemistryscore.comlibretexts.org In this step, the hydroxyl group is deprotonated by the base to form an alkoxide ion. This ion then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the halogen. The halogen is displaced as a leaving group, resulting in the formation of the epoxide ring. chemistryscore.comjove.com This method provides a reliable pathway to the epoxide, circumventing the direct use of strong oxidizing agents.
Stereo- and Regioselective Considerations in Tetraphenylethyleneoxide Synthesis
The stereochemical outcome of the synthesis of tetraphenylethylene oxide is highly dependent on the chosen synthetic route.
Regioselectivity : Due to the symmetrical nature of the tetraphenylethylene molecule, the addition of an oxygen atom across the double bond can only result in one constitutional isomer, tetraphenylethylene oxide. Therefore, regioselectivity is not a consideration in the synthesis of this specific epoxide.
Stereoselectivity : The stereochemistry of the reaction is a critical factor. The oxidation of substituted ethylenes with diacetyl chromate is known to be non-stereospecific. libretexts.org In contrast, the alternative route via a halohydrin intermediate is inherently stereospecific. The formation of the epoxide from the halohydrin occurs via an intramolecular Sₙ2 mechanism, which proceeds with an inversion of configuration at the carbon center bearing the halogen. jove.com For this to occur, the reacting groups must adopt an anti-periplanar conformation. jove.com This stereospecificity is a key advantage of the halohydrin route for controlling the final stereochemistry of the epoxide, which is a significant challenge in the synthesis of tetraphenylethylene derivatives. archive.org
| Synthetic Route | Mechanism Type | Stereochemical Outcome | Reference |
|---|---|---|---|
| Oxidation with Diacetyl Chromate | Complex, involving chromate ester | Non-stereospecific | libretexts.org |
| Halohydrin Cyclization | Intramolecular Sₙ2 | Stereospecific (inversion at C-X) | jove.com |
Mechanistic Investigations of Tetraphenylethyleneoxide Reactivity
Acid-Catalyzed Rearrangements and Transformations
In the presence of acid catalysts, tetraphenylethyleneoxide undergoes a series of intricate rearrangements, leading to the formation of structurally diverse products. These transformations are classic examples of pinacol-type rearrangements and provide a rich platform for exploring the subtleties of carbocation chemistry.
The pinacol (B44631) rearrangement is a well-established acid-catalyzed reaction of 1,2-diols that proceeds through a carbocation intermediate, culminating in the formation of a ketone or aldehyde. This compound, as an epoxide, serves as a precursor to a carbocationic intermediate analogous to that formed from the corresponding diol, benzopinacol (B1666686), under acidic conditions. The protonation of the epoxide oxygen facilitates ring-opening to generate a tertiary carbocation, which then undergoes rearrangement.
One of the primary products of the acid-catalyzed rearrangement of this compound is β-benzopinacolone, also known as 2,2,2-triphenylacetophenone. chegg.com This transformation is a classic example of a pinacol-type rearrangement. The reaction is typically carried out by treating the precursor, benzopinacol, with an acid catalyst such as iodine in glacial acetic acid. chegg.com The generally accepted mechanism involves the protonation of one of the hydroxyl groups of the diol (or the epoxide oxygen of this compound), followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-phenyl shift leads to a more stabilized carbocation, which upon deprotonation yields the final ketone product, β-benzopinacolone. scribd.com
The synthesis of β-benzopinacolone from benzopinacol can be achieved in high yields. For instance, refluxing benzopinacol in glacial acetic acid for a short period results in the formation of β-benzopinacolone, which crystallizes upon cooling. orgsyn.org The product can be purified by recrystallization from a mixture of benzene (B151609) and ligroin. orgsyn.org It is noteworthy that benzopinacolone can exist in two different crystalline forms, an alpha form with a melting point of 206-207°C and the beta form, which is typically obtained in this reaction, with a melting point of 182°C. chegg.com
Table 1: Reaction Conditions for the Formation of β-Benzopinacolone
| Reactant | Catalyst/Solvent | Reaction Time | Yield | Melting Point of Product |
| Benzopinacol | Iodine in glacial acetic acid | Not specified | Not specified | 182°C (β-form) chegg.com |
| Benzopinacol | Glacial acetic acid | 5 minutes reflux | 95-96% | 178-179°C orgsyn.org |
While the formation of β-benzopinacolone represents a classic pinacol rearrangement pathway, the acid-catalyzed reaction of this compound can also lead to the formation of 9,10-diphenylphenanthrene. This alternative reaction pathway highlights the complexity of the potential energy surface and the influence of reaction conditions on product selectivity. The mechanism for the formation of this polycyclic aromatic hydrocarbon from this compound involves a series of intramolecular cyclizations and rearrangements.
The intermediacy of carbocations is a cornerstone of the pinacol rearrangement mechanism. In the case of this compound and its derivatives, the possibility of dicationic intermediates has been a subject of investigation. These highly reactive species, where two positive charges are present in the molecule, can influence the course of the rearrangement and lead to different products. The stability and fate of such dicationic intermediates are dependent on the molecular structure and the reaction medium.
Understanding the kinetic and thermodynamic parameters associated with the acid-catalyzed rearrangements of this compound is essential for controlling the reaction outcome. Kinetic studies can provide insights into the rate-determining step of the reaction, while thermodynamic data can help predict the relative stability of the products and intermediates. For instance, ultrafast time-resolved spectroscopy has been employed to study the excited-state relaxation dynamics of tetraphenylethylene (B103901) derivatives, revealing complex kinetic traces that can be fitted using multi-exponential functions to determine the lifetimes of various intermediates. rsc.org
Table 2: Illustrative Kinetic Data for Tetraphenylethylene Derivatives
| Derivative | Technique | Observed Intermediates/Processes | Time Constants |
| Tetraphenylethylene derivative 1 | Femtosecond Transient Absorption | Phenyl torsion, photocyclized intermediate | 3.82 ps, 12.9 ps rsc.org |
| Tetraphenylethylene derivative 4 | Femtosecond Transient Absorption | Phenyl torsion, photocyclized intermediate | Shorter than derivative 1 rsc.org |
Note: This table provides an example of the type of kinetic data obtained for related compounds, highlighting the techniques and parameters of interest.
The course of the acid-catalyzed rearrangement of this compound is highly sensitive to the nature of the acidic medium and the solvent employed. The acidity of the medium, often quantified using Hammett acidity functions for concentrated acid solutions, plays a critical role in the protonation step and the subsequent generation of the carbocation intermediate.
The choice of solvent can influence the stability of the charged intermediates and the transition states, thereby affecting the reaction rate and the product distribution. For example, the emission properties of tetraphenylethylene derivatives, which are related to their molecular conformation and aggregation state, are known to be sensitive to solvent composition, such as in mixtures of THF and water. fao.org This suggests that the polarity and solvating power of the medium can significantly impact the behavior of these molecules. In the context of rearrangements, a solvent's ability to stabilize or destabilize carbocationic intermediates can favor one reaction pathway over another.
Ring-Opening Reactions with Electrophiles
The reaction of epoxides with electrophiles, particularly under acidic conditions, constitutes a fundamental transformation in organic chemistry. libretexts.org For this compound, a symmetrically tetrasubstituted epoxide, the acid-catalyzed ring-opening mechanism proceeds through a pathway that has characteristics of both SN1 and SN2 reactions. libretexts.orgorganic-chemistry.org The process is initiated by the protonation of the epoxide oxygen by an acid catalyst, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack. organic-chemistry.org
Following protonation, the carbon-oxygen bonds begin to weaken and lengthen. libretexts.org Due to the four phenyl substituents, a significant positive charge can be stabilized on the adjacent carbon atoms in the transition state. This charge stabilization by the phenyl groups imparts considerable SN1-like character to the transition state. openstax.org Unlike a true SN1 reaction, a discrete carbocation intermediate is generally not fully formed. libretexts.org Instead, a nucleophile attacks the electrophilic carbon before the C-O bond completely cleaves. organic-chemistry.org This nucleophilic attack occurs from the backside, relative to the C-O bond, which is a characteristic feature of an SN2 reaction, leading to an anti-addition of the nucleophile and the newly formed hydroxyl group. openstax.orgchemistrysteps.com
Base-Catalyzed Reactions
Under strongly basic conditions, epoxides can undergo deprotonation at a carbon atom adjacent to the oxygen, forming an oxiranyl anion. This reaction is less common than nucleophilic ring-opening but can occur with a sufficiently strong base, particularly if the resulting anion is stabilized. In the case of this compound, the protons are on the phenyl rings, not directly on the epoxide carbons. Therefore, direct deprotonation of the epoxide ring itself to form a simple oxiranyl anion is not a primary reaction pathway. Instead, reactions under basic conditions are dominated by nucleophilic attack on the epoxide ring carbons.
Base-catalyzed ring-opening of epoxides occurs via a classic SN2 mechanism. jove.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated; it remains an alkoxide, which is typically a poor leaving group. libretexts.org However, the inherent ring strain of the three-membered epoxide ring provides the necessary driving force for the reaction to proceed. libretexts.org
A strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, directly attacks one of the electrophilic carbons of the epoxide ring. jove.comyoutube.com This attack forces the carbon-oxygen bond to break, relieving the ring strain. libretexts.org The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. libretexts.org In the symmetrical case of this compound, the attack can occur at either of the two equivalent carbons. The initial product is an alkoxide ion, which is subsequently protonated in a second step, typically by the solvent or during an aqueous workup, to yield the final alcohol product. chemistrysteps.comyoutube.com
This pathway is thermodynamically favored because the energy released from relieving the ring strain outweighs the energy cost of breaking the C-O bond. jove.com A variety of strong nucleophiles, including hydroxides, alkoxides, cyanides, and Grignard reagents, can open the epoxide ring in this manner. chemistrysteps.comjove.com
| Condition | Catalyst/Reagent | Mechanism | Key Intermediate | Product |
| Acid-Catalyzed | H₃O⁺, HX | SN1/SN2 Hybrid | Protonated Epoxide | 1,2-diol, Halohydrin |
| Base-Catalyzed | RO⁻, OH⁻, CN⁻ | SN2 | Alkoxide | Alcohol |
Metal-Catalyzed Transformations
The deoxygenation of epoxides to their corresponding alkenes is a valuable transformation in organic synthesis. Various transition metals can catalyze this reaction, with nickel-based systems showing notable efficiency. acs.orgbohrium.com This reductive process effectively removes the oxygen atom from the epoxide ring, forming a carbon-carbon double bond. For this compound, this reaction yields tetraphenylethylene.
Nickel-catalyzed deoxygenation often employs a Ni(II) pre-catalyst in conjunction with a reducing agent, such as a silane. acs.orgbohrium.com The mechanism can involve the activation of the C–O bonds of the epoxide by a low-valent nickel species, generated in situ. This activation can proceed through oxidative addition or radical pathways, which are accessible due to nickel's versatile redox properties. nih.gov The reaction is generally chemoselective for C(sp³)–O bonds, allowing for the deoxygenation of epoxides without affecting other functional groups like alkenes or aryl ethers. acs.orgbohrium.com
In metal-catalyzed reactions, the epoxide can act as a ligand by coordinating to the metal center through its oxygen atom. libretexts.orguomustansiriyah.edu.iqyoutube.com This coordination is a crucial initial step in many transformations as it brings the substrate into the coordination sphere of the metal catalyst, activating it for subsequent reaction steps. youtube.com The oxygen atom of the epoxide acts as a Lewis base, donating a pair of electrons to the Lewis acidic metal center. tcd.ie
Superelectrophilic Activation and Intermediates
There is a notable lack of specific studies detailing the superelectrophilic activation of this compound. Superelectrophilic activation, typically involving Brønsted or Lewis superacids, generates highly reactive cationic intermediates. nih.gov In principle, the protonation of the epoxide ring in this compound by a superacid would lead to a highly reactive oxonium ion. This intermediate could subsequently undergo rearrangement or reaction with weak nucleophiles. However, specific research outlining the isolation or characterization of such dicationic or protosolvated intermediates for this compound, or their subsequent reaction pathways, such as cyclization to phenanthrene-type structures, is not present in the surveyed literature.
Photochemical and Electrochemical Reactivity Studies
Detailed photochemical and electrochemical studies specifically targeting this compound are not well-represented in the available research.
Electron Transfer Processes and Radical Ion Formation
Electrochemical data, such as that obtained from cyclic voltammetry, is not available in the reviewed literature for this compound. Consequently, information regarding its electron transfer processes, oxidation and reduction potentials, and the formation of its corresponding radical ions remains uncharacterized. Studies on related TPE derivatives have explored their electrochemical properties, but this information cannot be directly extrapolated to the oxide. rsc.org
Light-Triggered Transformations
Specific studies on the light-triggered transformations of this compound are not found in the surveyed literature. The photochemistry of epoxides can involve various transformations, including rearrangements to carbonyl compounds or deoxygenation. For instance, analogous photochemical reactions often involve the cleavage of the carbon-oxygen bonds of the epoxide ring. However, without dedicated studies on this compound, its specific photochemical behavior, quantum yields, and the nature of its excited states and photoproducts remain undetermined. The extensive research on the photochemistry of Tetraphenylethylene, which includes aggregation-induced emission and photo-oxidation, does not extend to its epoxide derivative. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups and probing the conformational landscape of tetraphenylethylene-based systems.
In the characterization of tetraphenylethylene-conjugated polycation-covered iron oxide nanoparticles, FT-IR spectroscopy was employed to confirm the successful synthesis of the polymer components. oup.com The spectra revealed characteristic peaks for the amine groups of polyethylenimine (PEI) at approximately 3290 cm⁻¹ (-NH stretch) and 1460 cm⁻¹, and the methylene (B1212753) groups (-CH₂) in the range of 2940–2820 cm⁻¹. oup.com Following modification with lactobionic acid (LAC), new peaks corresponding to hydroxyl (-OH) at 3410 cm⁻¹, carbonyl (-C=O) between 1650–1560 cm⁻¹, and ether (-C-O) at 1060 cm⁻¹ appeared, confirming the formation of PEI-LAC. oup.com The subsequent conjugation with a tetraphenylethylene (B103901) (TPE) derivative introduced a characteristic peak for the aromatic rings of TPE between 750–700 cm⁻¹, and the -CH₂ peak at 2940–2820 cm⁻¹ was notably strengthened after further modification with alkane chains. oup.com
Ultrafast Raman loss spectroscopy (URLS) and resonance Raman (RR) spectroscopy have been utilized to investigate the photoinduced structural dynamics of tetraphenylethylene. aip.org The resonance Raman spectrum, excited at 355 nm, is dominated by the Cph=Cph stretching mode at 1590 cm⁻¹ and the Cet=Cet stretching mode at 1560 cm⁻¹. aip.org Time-resolved URLS experiments revealed oscillations in the Raman amplitudes, with a Fourier transform of these oscillations indicating a low-frequency phenyl torsional mode at approximately 130 cm⁻¹. aip.org Two key vibrational marker bands, the Cet=Cet stretching at ~1512 cm⁻¹ and the Cph=Cph stretching at ~1584 cm⁻¹, appear immediately after photoexcitation. aip.org The initial red-shift of the Cph=Cph stretching mode is associated with the planarization of the excited TPE molecule. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR for related systems)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of tetraphenylethylene oxide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of molecular structures.
For instance, the synthesis of various tetraphenylethylene derivatives has been confirmed using ¹H and ¹³C NMR. The ¹H NMR spectrum of a TPE-substituted poly(allylamine hydrochloride) (PAH-g-TPE) was used to follow its transformation into TPE-CHO nanoparticles. ust.hk Similarly, the structures of different TPE derivatives and their photocyclized phenanthrene (B1679779) counterparts were characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry. rsc.org
In the development of a TPE-based fluorescent chemodosimeter for nitrite, the structure of the probe was confirmed by ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons in the range of δ 6.84-8.47 ppm, and a key exchangeable proton at δ 5.28 ppm. rsc.org The ¹³C NMR spectrum displayed a multitude of signals corresponding to the various carbon environments within the complex molecule. rsc.org
Furthermore, the synthesis of a TPE-conjugated polycation, Alkyl-PEI-LAC-TPE, was monitored using ¹H NMR. nih.govresearchgate.net The spectra clearly showed the characteristic peaks for the TPE moiety (δ 7.19–6.74 ppm), the lactobionic acid component (δ 4.39–2.91 ppm), and the polyethylenimine backbone (δ 2.83–1.90 ppm). nih.govresearchgate.net The grafting ratios of the different components were also calculated from the integral values in the ¹H NMR spectra. nih.gov
The following table summarizes representative ¹H and ¹³C NMR data for a selection of tetraphenylethylene derivatives.
| Compound/Derivative | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| Amine functionalized TPE | CDCl₃ | δ 5.28 (1H), 6.84 (1H), 7.03-7.16 (17H), 7.36 (1H), 7.37-7.49 (1H), 7.48 (2H), 7.57 (1H), 7.67 (1H), 8.47 (1H) | δ 118.1, 121.7, 124.6, 125.6, 126.6, 126.7, 126.8, 127.7, 127.85, 127.94, 128.0, 128.6, 128.8, 130.1, 131.36, 131.40, 131.44, 132.7, 133.5, 139.8, 140.1, 141.8, 143.0, 143.4, 143.5, 143.6, 171.1 | rsc.org |
| PEI-LAC-TPE | DMSO-d₆ | δ 7.19–6.74 (TPE), 4.39–2.91 (LAC), 2.83–1.90 (–CH₂–CH₂–NH–) | Not specified | nih.gov |
| Alkyl-PEI-LAC-TPE | DMSO-d₆ | δ 7.22–6.74 (TPE), 4.31–2.94 (LAC), 2.89–1.90 [–CH₂–CH₂–NH–, –CH₂–(CH₂)₁₀–CH₃], 1.31–1.02 [–CH₂–(CH₂)₁₀–CH₃], 0.81 [–CH₂–(CH₂)₁₀–CH₃] | Not specified | nih.gov |
| TPE-CHO | CD₃OD | Not specified | Not specified | ust.hk |
| PAH-g-TPE | CD₃OD | Not specified | Not specified | ust.hk |
| TPE Nanoparticles | CD₃OD | Not specified | Not specified | ust.hk |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Reaction Monitoring
Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are crucial for understanding the electronic structure and excited-state properties of tetraphenylethylene oxide and its derivatives. These techniques are particularly important for studying the aggregation-induced emission (AIE) phenomenon characteristic of many TPE-based compounds.
The UV-Vis absorption spectra of TPE derivatives typically show absorption bands corresponding to π-π* transitions. researchgate.net For example, two TPE derivatives, TPE-1 and TPE-2, exhibited absorption maxima at 325 nm and 260 nm in tetrahydrofuran (B95107) (THF). researchgate.net The photophysical properties of TPE derivatives are often studied in solvent mixtures, such as THF/water, to investigate their AIE behavior. researchgate.net In pure THF, many TPE derivatives are non-emissive, but their fluorescence intensity increases significantly upon the addition of a poor solvent like water, which induces aggregation. researchgate.netresearchgate.net
The fluorescence properties of Alkyl-PEI-LAC-TPE micelles and their nanocomposites with superparamagnetic iron oxide (SPIO) have been investigated using UV-Vis and fluorescence spectroscopy. nih.gov These studies revealed a maximum excitation wavelength of 330 nm and a maximum emission wavelength of 480 nm in deionized water. nih.gov The fluorescence lifetime of these micelles was also measured, showing a decrease with an increasing degree of alkane chain grafting. nih.gov
UV-Vis and fluorescence spectroscopy are also used to monitor reactions and binding events. For instance, the host-guest interaction between a TPE derivative (TPE-Py-I) and cucurbit oaepublish.comuril (CB oaepublish.com) was characterized by changes in their UV-Vis absorption and fluorescence emission spectra. oaepublish.com The binding stoichiometry was determined using a Job's plot based on fluorescence intensity measurements. oaepublish.com Similarly, the detection of influenza virus has been achieved using TPE-based fluorescent oligosaccharide probes, where the fluorescence intensity at 460 nm increases in the presence of the virus. nih.gov
The following table presents a summary of the electronic absorption and emission properties of selected tetraphenylethylene derivatives.
| Compound/Derivative | Solvent/Medium | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |
| TPE-1 and TPE-2 | THF | 325, 260 | Non-emissive in THF | researchgate.net |
| Alkyl-PEI-LAC-TPE micelles | Deionized Water | Not specified | 480 (Excitation at 330 nm) | nih.gov |
| TPE-Py-I | Aqueous solution | 384 | 580 | oaepublish.com |
| α2,6SL-TPE | 10 mM Tris–HCl, pH 7.6 | Not specified | 460 | nih.gov |
| TPE powder | Solid state | Not specified | Blue fluorescence | acs.org |
Mass Spectrometry (e.g., LDI MS, ESI-MS) for Molecular Ion Characterization and Reaction Intermediate Detection
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and confirming the elemental composition of tetraphenylethylene oxide and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose.
For example, the successful synthesis of an amine-functionalized TPE-based fluorescent chemodosimeter was confirmed by ESI-MS, which showed a molecular ion peak at m/z 503.2 [M + H]⁺, matching the calculated molecular weight. rsc.org Similarly, high-resolution mass spectrometry (HRMS) using ESI was employed to verify the structures of various heterocyclic TPE analogues, providing precise mass measurements that matched the calculated values. rsc.org
In the study of π-extended TPE derivatives for hydrazine (B178648) detection, HR-ESI-MS was used to characterize the probe molecule and its reaction products. sci-hub.se The data obtained from LC/MS confirmed the molecular structures of the synthesized compounds. sci-hub.se
X-ray Diffraction (Single Crystal and Powder) for Precise Solid-State Structural Determination
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into the molecular conformation and packing of tetraphenylethylene oxide and its derivatives. Both single-crystal and powder X-ray diffraction methods are employed.
In a study monitoring the molecular motions of a TPE-derived AIEgen, in situ variable temperature single-crystal X-ray diffraction was used to observe conformational changes. dntb.gov.uarsc.org The isotropic displacement parameters of each phenyl ring provided information about their inequivalent vibrations within the crystal lattice. dntb.gov.uarsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including radicals. This method is particularly useful for studying reactions involving tetraphenylethylene derivatives that can generate radical intermediates.
EPR spectroscopy has been employed to confirm the generation of reactive oxygen species (ROS) by TPE-based photosensitizers. oaepublish.comrsc.org In one study, the generation of singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂˙⁻) by a supramolecular TPE dimer was confirmed using EPR spin trapping experiments with 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) and 5,5-dimethyl-1-pyrrolin-N-oxide (DMPO) as spin traps, respectively. oaepublish.com The EPR signals provided direct evidence for the production of these radical species under photoirradiation. oaepublish.com
Similarly, the photochromic process of a triphenylphosphine (B44618) derivative, which can be considered a related system, was investigated using EPR spectroscopy. chemrxiv.org Upon UV irradiation, the EPR spectra showed the generation of radical species, which were responsible for the observed changes in color and fluorescence. chemrxiv.org
Microscopic Techniques (e.g., TEM, SEM, AFM) for Morphological Analysis of Assemblies and Materials
Microscopic techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are vital for visualizing the morphology and structure of assemblies and materials derived from tetraphenylethylene oxide.
SEM and TEM have been used to characterize the size and shape of nanoparticles and microcrystals formed from TPE derivatives. oup.comust.hkresearchgate.net For example, SEM images of TPE microcrystals showed their distinct morphology, which was important for their application in an electrochemiluminescence biosensor. researchgate.net The formation of uniform TPE nanoparticles with a diameter of approximately 300 nm was confirmed by both SEM and TEM. ust.hk The morphology of Alkyl-PEI-LAC-TPE micelles and their SPIO nanocomposites was investigated by SEM, while their size distribution and ultrastructure were studied by TEM. oup.com
AFM has been employed to investigate the morphology of supramolecular assemblies of TPE-DNA conjugates. nih.gov These studies revealed the formation of vesicular aggregates with heights of up to 80 nm and diameters of up to 150 nm. nih.gov AFM imaging provided detailed information about the size, shape, and aggregation state of these nanostructures. nih.gov In the context of metal oxide surfaces, which can be relevant for supported TPE systems, chemically selective AFM with functionalized tips has been shown to provide atomic-scale details and elemental discrimination. nih.gov
Surface-Sensitive Techniques (e.g., XPS) for Surface Chemistry Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. In the context of Tetraphenylethyleneoxide, XPS provides critical insights into its surface chemistry, which is paramount for understanding its interactions in various applications, such as in the development of advanced materials or as a component in organic electronics.
The fundamental principle of XPS involves irradiating the sample surface with a beam of X-rays. This causes the emission of core-level electrons from the atoms present on the surface. The kinetic energy of these emitted photoelectrons is measured by a detector. The binding energy of the electron can then be determined using the equation:
Ebinding = Ephoton - (Ekinetic + Φ)
where Ebinding is the binding energy of the electron, Ephoton is the energy of the incident X-ray photon, Ekinetic is the kinetic energy of the emitted electron as measured by the instrument, and Φ is the work function of the spectrometer.
Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, the precise binding energy of an electron is sensitive to the chemical environment of the atom, a phenomenon known as the chemical shift. This allows for the differentiation of oxidation states and functional groups. For this compound, XPS can distinguish between the carbon atoms in the phenyl rings and those in the epoxide ring, as well as characterize the oxygen atom in the epoxide.
A typical XPS analysis of this compound would involve acquiring a survey scan to identify all the elements present on the surface, which are expected to be primarily carbon and oxygen, with potential for adventitious contaminants. Following the survey scan, high-resolution scans of the C 1s and O 1s regions would be performed to gain detailed information about the chemical states.
The C 1s spectrum of this compound is expected to be deconvoluted into at least two main components:
C-C/C-H bonds: Corresponding to the carbon atoms within the four phenyl groups. These typically have a binding energy in the range of 284.8 eV to 285.0 eV. researchgate.netcardiff.ac.uk The large number of phenyl carbons would make this the most intense peak in the C 1s spectrum.
C-O bonds: Associated with the two carbon atoms in the epoxide ring. Due to the electron-withdrawing effect of the oxygen atom, these carbons are in a higher oxidation state and will exhibit a positive chemical shift to a higher binding energy, typically in the range of 286.0 eV to 287.0 eV. cardiff.ac.ukkaust.edu.sacardiff.ac.uk
The O 1s spectrum will show a single primary component corresponding to the oxygen atom in the C-O-C linkage of the epoxide ring. The binding energy for oxygen in an ether or epoxide group is typically observed around 532.5 eV to 533.5 eV. kaust.edu.sawikipedia.org
The quantitative analysis of the peak areas in the high-resolution spectra, corrected by relative sensitivity factors, can be used to confirm the elemental stoichiometry of the surface, which for ideal this compound is C26H20O.
Representative XPS Data for this compound
The following table provides expected binding energy values for the core-level spectra of this compound based on typical values for the constituent functional groups.
| Core Level | Functional Group | Expected Binding Energy (eV) | Notes |
|---|---|---|---|
| C 1s | C-C, C-H (Phenyl rings) | ~284.8 - 285.0 | This peak represents the 24 carbon atoms of the four phenyl groups. It is often used as a reference for charge correction. researchgate.net |
| C 1s | C-O (Epoxide ring) | ~286.0 - 287.0 | This peak corresponds to the 2 carbon atoms in the epoxide ring, shifted to a higher binding energy due to bonding with the electronegative oxygen atom. cardiff.ac.ukkaust.edu.sacardiff.ac.uk |
| O 1s | C-O-C (Epoxide ring) | ~532.5 - 533.5 | This peak represents the single oxygen atom in the epoxide functionality. kaust.edu.sawikipedia.org |
Theoretical and Computational Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, offer a powerful lens through which to examine the intrinsic properties of tetraphenylethylene (B103901) oxide at the atomic level. These calculations are foundational for understanding its reactivity and electronic behavior. karazin.uauol.dehu-berlin.denih.gov
Computational studies are crucial for mapping the potential energy surfaces of chemical reactions involving tetraphenylethylene and its derivatives, including the oxide. By calculating the energies of reactants, products, and intermediate structures, researchers can elucidate detailed reaction pathways. A key aspect of this is the identification and characterization of transition states, which are the energetic barriers that govern the rate of a chemical transformation. johnhogan.info For instance, understanding the mechanisms of photo-oxidation or other chemical modifications of the tetraphenylethylene scaffold relies on these computational approaches. researchgate.net The study of related tetraphenylethylene derivatives has shown how computational methods can detail the stepwise processes in reactions, such as the Ullmann-type reaction on metal surfaces. researchgate.net While direct studies on tetraphenylethylene oxide are less common, the principles from related systems are directly applicable.
DFT and ab initio methods are extensively used to predict the electronic properties of molecules. For tetraphenylethylene derivatives, these calculations can determine parameters such as ionization potentials, electron affinities, and the energies of molecular orbitals (HOMO and LUMO). nih.govbohrium.com This information is vital for predicting the reactivity profile of tetraphenylethylene oxide, including its susceptibility to nucleophilic or electrophilic attack. For example, calculations on related tetraphenylethylene systems have been used to understand their redox properties and how substituents influence their electronic structure. researchgate.net The electronic properties also govern the photophysical behavior, and computational studies have been instrumental in explaining the aggregation-induced emission (AIE) phenomenon observed in many tetraphenylethylene derivatives. researchgate.netacs.orgrsc.org
The oxidation of tetraarylethylenes can lead to the formation of reactive intermediates such as cation radicals and dications. marquette.edu Quantum chemical calculations are essential for understanding the structure and stability of these species. For example, studies on tetraanisylethylene, a derivative of tetraphenylethylene, have shown that successive one-electron oxidations lead to significant changes in molecular geometry, which can be quantified and understood through computational analysis. marquette.edu These calculations can predict the distribution of spin density in radical cations and the charge distribution in dications, providing insights into their subsequent reactivity. researchgate.net The formation of radical intermediates is also a key aspect of many photochemical reactions, and computational studies can help to unravel the complex mechanisms involved. oaepublish.com
Molecular Dynamics Simulations for Supramolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for examining the behavior of large assemblies of molecules. MD simulations can model the interactions between tetraphenylethylene oxide molecules and their environment, such as solvent molecules or other solutes, over time. rsc.orgresearchgate.net This is particularly important for understanding supramolecular chemistry, where non-covalent interactions lead to the formation of larger, organized structures. researchgate.net For tetraphenylethylene derivatives known for their aggregation-induced emission, MD simulations have been used to study the aggregation process itself, revealing how molecular packing restricts intramolecular rotations and leads to enhanced fluorescence. rsc.orgresearchgate.net These simulations can provide detailed information about the structure and dynamics of aggregates, which is crucial for designing materials with specific optical properties. chinesechemsoc.org
Application of Machine Learning in Reaction Prediction and Material Design
More recently, machine learning (ML) has emerged as a powerful tool in chemistry, with applications in predicting reaction outcomes and designing new materials. beilstein-journals.orgnih.govresearchgate.net ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for a new reaction, including the choice of catalysts, solvents, and temperature. beilstein-journals.orgmdpi.com In the context of materials science, ML can be used to predict the properties of new materials based on their chemical structure. researchgate.netpurdue.edu For instance, ML models could be developed to predict the photophysical properties of new tetraphenylethylene oxide derivatives, accelerating the discovery of novel materials for applications in optoelectronics. nih.govresearchgate.net By combining ML with high-throughput computational screening, it is possible to explore a vast chemical space and identify promising candidates for experimental synthesis and testing. purdue.edu
Interactive Data Table
Below is a table summarizing the computational methods and their applications in the study of tetraphenylethylene and its derivatives.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic properties. karazin.uaresearchgate.netbohrium.com | Provides detailed reaction pathways, transition state structures, and information on molecular orbitals (HOMO/LUMO energies). johnhogan.infonih.gov |
| Ab Initio Methods | High-accuracy calculation of electronic structure and properties. uol.dehu-berlin.denih.gov | Offers benchmark data for less computationally expensive methods and precise understanding of electronic behavior. |
| Molecular Dynamics (MD) | Simulation of supramolecular aggregation and interactions in solution. rsc.orgresearchgate.net | Reveals how intermolecular forces and molecular packing influence bulk properties like aggregation-induced emission. researchgate.net |
| Machine Learning (ML) | Prediction of reaction conditions and material properties. beilstein-journals.orgnih.govpurdue.edu | Accelerates the discovery of new materials and optimization of synthetic routes by learning from existing data. researchgate.netmdpi.com |
Synthesis and Reactivity of Tetraphenylethyleneoxide Derivatives
Design and Synthesis Strategies for Substituted Analogues
The creation of substituted tetraphenylethylene (B103901) oxide analogues relies heavily on the effective synthesis of the precursor alkenes. The design strategies are typically aimed at introducing specific functional groups onto the peripheral phenyl rings to tune the molecule's electronic, optical, or reactive properties.
A primary and classic method for constructing the tetrasubstituted alkene core is the McMurry coupling reaction . This reductive coupling of two ketone molecules using a low-valent titanium reagent is highly effective for synthesizing symmetrically substituted TPEs. For instance, tetrakis(4-hydroxyphenyl)ethene can be synthesized via McMurry coupling of 4,4'-dihydroxybenzophenone. researchgate.net This precursor can then be further functionalized. Acylation with acetyl chloride or benzoyl chloride yields the corresponding acetoxy or benzoyloxy derivatives. researchgate.net Similarly, coupling of 4,4'-diaminobenzophenone (B1212843) followed by acylation can produce various amide-functionalized TPEs. researchgate.net
Transition-metal-catalyzed cross-coupling reactions offer a more versatile approach for creating unsymmetrically substituted and complex TPE derivatives. Reactions like the Suzuki researchgate.netmdpi.com and Sonogashira acs.org couplings are instrumental in this regard. These methods allow for the precise installation of various aryl, vinyl, or alkynyl groups onto a pre-functionalized TPE scaffold, such as tetrakis(4-bromophenyl)ethene. researchgate.net
Another significant strategy involves the direct functionalization of the parent tetraphenylene (B3251814) skeleton through transition-metal-catalyzed C-H activation. beilstein-journals.org This allows for the introduction of functionalities like acetoxy, halogen, and carbonyl groups directly onto the aromatic rings, providing access to a variety of monosubstituted derivatives that would be challenging to obtain otherwise. beilstein-journals.org
Once the desired substituted tetraphenylethylene is obtained, the final step is the epoxidation of the central double bond. This can be achieved using various oxidizing agents. Chromyl chloride oxidation of tetraphenylethylene, for example, has been shown to produce the epoxide, although in this specific case, the reaction can also lead to a novel cyclization product, 9,10-diphenylphenanthrene. cdnsciencepub.com Milder and more common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are also routinely employed for such transformations.
| Synthesis Strategy | Precursors | Reagents & Conditions | Resulting Functional Group |
| McMurry Coupling | 4,4'-Dihydroxybenzophenone | TiCl4, Zn, THF, reflux | Hydroxyl (-OH) |
| Acylation | Tetrakis(4-hydroxyphenyl)ethene | Acyl chloride | Acetoxy (-OAc), Benzoyloxy (-OBz) |
| Suzuki Coupling | Tetrakis(4-bromophenyl)ethene, Arylboronic acid | Pd catalyst, base | Aryl groups |
| Sonogashira Coupling | Tetrakis(4-bromophenyl)ethene, Terminal alkyne | Pd/Cu catalyst, base | Alkynyl groups |
| C-H Acetonylation | Tetraphenylene | Pd(OAc)2, PhI(OAc)2 | Acetoxy (-OAc) |
| Nitration/Reduction | Tetraphenylethylene | HNO3; then Raney-Ni | Amino (-NH2) |
Regioselectivity and Stereospecificity in Derivative Synthesis and Reactions
Regioselectivity and stereospecificity are critical considerations in the synthesis of tetraphenylethylene oxide derivatives and their subsequent reactions. The stereochemistry of the molecule is first established during the epoxidation step. The addition of oxygen to the double bond is a syn-addition, meaning both C-O bonds are formed on the same face of the alkene, defining the initial stereochemistry of the epoxide ring.
The true stereochemical challenge arises during the reactions of the epoxide ring, particularly ring-opening reactions. Since tetraphenylethylene oxide is fully substituted at the oxirane carbons, it lacks protons on the ring, making it unreactive toward bases that act by proton abstraction. mcgill.ca However, nucleophilic attack on the carbon atoms of the oxirane ring can proceed.
The regioselectivity of the ring-opening of unsymmetrically substituted tetraphenylethylene oxides depends on the reaction conditions.
Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide.
Under acidic conditions , the reaction mechanism has more SN1 character. The oxygen atom is first protonated, and the nucleophile then attacks the carbon atom that can better stabilize the resulting partial positive charge (the more substituted carbon).
The stereospecificity of these ring-opening reactions is a key feature. In an SN2-type attack, the nucleophile approaches from the side opposite the C-O bond, resulting in an inversion of configuration at the carbon center that is attacked. This predictable outcome is crucial for controlling the stereochemistry of the final product. The electrophilic substitution reactions of related vinylsilanes have been shown to be stereospecific, and similar control is expected in the reactions of silyloxiranes. mcgill.ca
| Reaction Condition | Mechanism | Regioselectivity | Stereochemistry |
| Acid-Catalyzed | SN1-like | Attack at the more substituted/electronically stabilized carbon | Mixture of stereoisomers may result due to carbocation-like intermediate |
| Base-Catalyzed | SN2 | Attack at the less sterically hindered carbon | Inversion of configuration at the site of attack |
Functionalization Strategies for Tailored Reactivity
Functionalization of the tetraphenylethylene oxide framework is driven by the desire to create molecules with specific, tailored properties for applications in materials science, sensing, and nanotechnology. The strategy involves introducing functional groups that impart desired reactivity or physical characteristics.
For Optical and Electronic Applications: The introduction of π-conjugated structures and electron-donating or -withdrawing groups is a common strategy to tune the photophysical properties. acs.org For instance, sulfonic acid-functionalized TPE derivatives have been synthesized to enhance their water solubility and interaction with co-reactants in electrochemiluminescence systems. acs.org The synthesis involves creating a hydroxyl-functionalized TPE, which is then reacted with a reagent like 1,3-propane sultone in the presence of a base. acs.org Similarly, attaching triphenylamine (B166846) or carbazole (B46965) units can modify the molecule's redox properties and fluorescence characteristics. mdpi.com
For Bioconjugation and Sensing: To use these molecules as biological probes, functional groups that can react with biological targets are incorporated. A powerful strategy is the introduction of terminal alkyne groups onto the TPE scaffold. nih.gov This is often achieved by reacting a hydroxyl-functionalized TPE with a molecule like 3-bromo-1-propyne. nih.gov The resulting alkyne-functionalized TPE (which can then be epoxidized) is ready for "click" chemistry reactions, such as the copper-catalyzed or metal-free azide-alkyne cycloaddition, allowing it to be easily conjugated to proteins, DNA, or other biomolecules. nih.govnih.govnih.gov
For Creating Supramolecular Structures: Functional groups capable of participating in coordination chemistry or specific host-guest interactions are used to build larger assemblies. For example, pyridine-functionalized TPEs can act as ligands for metal ions, leading to the self-assembly of discrete metallacages and other supramolecular structures. chinesechemsoc.org The synthesis of these ligands often starts from a brominated TPE precursor and uses cross-coupling reactions to attach the pyridine (B92270) moieties. researchgate.net
| Functional Group | Synthesis Strategy | Tailored Property/Reactivity | Application Example |
| Sulfonic Acid (-SO3H) | Reaction of hydroxyl-TPE with propane (B168953) sultone acs.org | Enhanced water solubility, modified electronic properties | Electrochemiluminescence sensors acs.org |
| Alkyne (-C≡CH) | Etherification of hydroxyl-TPE with 3-bromo-1-propyne nih.gov | Enables "click" chemistry reactions | Bioconjugation, fluorescent probes for viruses nih.gov |
| Pyridine | Suzuki coupling of bromo-TPE with pyridineboronic acid researchgate.net | Metal coordination, self-assembly | Supramolecular metallacages chinesechemsoc.org |
| Amine/Amide (-NH2, -NHCOR) | Nitration, reduction, and acylation of TPE researchgate.net | Hydrogen bonding capability, pH sensitivity | Stimuli-responsive materials |
| Hydroxyl (-OH) | McMurry coupling of hydroxybenzophenones nih.gov | Versatile handle for further functionalization | Key precursor for many derivatives nih.govnih.gov |
Advanced Research Applications in Materials Science and Supramolecular Chemistry
Precursor in Polymer Science and Engineering
Tetraphenylethylene's utility as a monomer or functional core in polymer synthesis has led to a new generation of "smart" polymers with applications in sensing, optoelectronics, and biomedical fields.
The synthesis of reactive polymers incorporating tetraphenylethylene (B103901) allows for the creation of materials with precisely controlled architectures and functionalities. These polymers can be designed to respond to external stimuli, making them ideal for sensor applications. One strategy involves using hydroxyl-functionalized tetraphenylethylene as a macroinitiator for ring-opening polymerization of monomers like L-lactide. This approach has been used to create one-armed, two-armed, and four-armed poly(L-lactide)s with a central TPE core. The resulting star-shaped polymers are biocompatible and biodegradable, with their fluorescence being highly sensitive to their physical state (solution, aggregate, or gel).
Another approach is the synthesis of TPE-functionalized polydimethylsiloxane (B3030410) (n-TPE-AP-PDMS) via aza-Michael addition. mdpi.com This method attaches the TPE moiety to the polymer backbone under mild conditions. mdpi.com The resulting polymer exhibits unusual fluorescence behavior, showing aggregation-induced quenching (ACQ) in tetrahydrofuran (B95107)/water mixtures and aggregation-induced emission (AIE) in tetrahydrofuran/hexane mixtures. mdpi.com This dual behavior is attributed to the twisted intramolecular charge-transfer effect and the flexibility of the aminopropyl polydimethylsiloxane chains. mdpi.com
| Polymer Architecture | Monomers | Polymerization Method | Key Feature | Application |
| Star-shaped poly(L-lactide) | L-lactide, hydroxyl-functionalized TPE | Ring-opening polymerization | Biocompatible, biodegradable, fluorescence sensitive to physical state | Bio-imaging, medical fields |
| TPE-functionalized polydimethylsiloxane | TPE, aminopropyl polydimethylsiloxane | Aza-Michael addition | Dual ACQ and AIE behavior | Chemosensors |
Integrating tetraphenylethylene directly into the polymer backbone is a powerful method for creating functional materials with robust thermal and morphological stability. Conjugated microporous polymers (CMPs) containing TPE have been synthesized via Suzuki coupling polymerization. nih.govnih.gov In these materials, the tetrafunctional TPE unit is linked with a difunctional phenylene group, creating a porous, crosslinked structure with high fluorescence in the solid state. nih.govnih.gov These TPE-CMPs have shown great promise in detecting nitroaromatic explosive compounds through fluorescence quenching. nih.govnih.gov The porous structure allows for efficient interaction between the electron-rich TPE units and the electron-deficient nitroaromatic compounds. nih.gov
Similarly, novel polytriphenylamine derivatives with TPE as side groups and bis(tert-butyl)-TPE in the backbones have been synthesized via Yamamoto-type coupling. nih.govrsc.org The incorporation of TPE units in both the backbone and side-chains endows these polymers with a distinct AIE effect and high fluorescence quantum yields in the solid state. nih.govrsc.org These polymers have demonstrated high sensitivity in the detection of TNT. nih.gov
| Polymer Type | Synthesis Method | TPE Role | Functional Property | Application |
| Conjugated Microporous Polymer (TPE-CMP) | Suzuki coupling | Backbone unit | High solid-state fluorescence, porosity | Detection of nitroaromatics |
| Polytriphenylamine derivative | Yamamoto coupling | Backbone and side-chain unit | Aggregation-induced emission (AIE) | TNT sensing |
Supramolecular Assembly and Ordered Nanostructure Formation
The ability of tetraphenylethylene and its derivatives to self-assemble into ordered nanostructures through non-covalent interactions is a cornerstone of its application in supramolecular chemistry. These interactions, including hydrogen bonding, π-π stacking, and host-guest interactions, can be programmed to create complex and functional architectures.
The self-assembly of TPE-based systems is driven by a combination of intermolecular forces. For example, TPE-single amino acid conjugates, such as TPE-Ser and TPE-Asp, can self-assemble into supramolecular hydrogels. rsc.org The amino acid side chains provide hydrogen bonding networks that facilitate hydrogelation. rsc.org The resulting hydrogels, composed of nanosheets, exhibit fluorescence in a microcellular environment, making them suitable for bioimaging. rsc.org
The conjugation of fatty acids with 4-amino TPE leads to supramolecular aggregates that can self-assemble into various emissive structures depending on the chemical composition and water content. acs.org This strategy has been extended to create self-assembling drug conjugates for the formation of fluorescent nanoparticles. acs.org
Tetraphenylethylene derivatives are excellent building blocks for the construction of supramolecular organic frameworks (SOFs) due to their rigid structure and ability to be functionalized with various interacting groups. uiowa.edu By functionalizing TPE with four carboxylic acid groups, it can be co-crystallized with various bis(pyridines) to yield organic semiconducting materials. uiowa.edu The properties of these materials can be tuned based on the choice of the bis(pyridine) component. uiowa.edu
Furthermore, fluorescent SOFs have been constructed by linking a TPE-based tetra(amidinium) cation with aromatic dicarboxylate anions through amidinium-carboxylate salt bridges. researchgate.net These self-assembled structures exhibit fluorescence quantum yields in the range of 4.6–14%. researchgate.net
| SOF Building Blocks | Intermolecular Interaction | Key Property |
| TPE-tetra-carboxylic acid + bis(pyridines) | Hydrogen bonding | Tunable semiconductivity |
| TPE-tetra-amidinium + dicarboxylates | Salt bridges | Fluorescence |
The conformation and packing of TPE-based macrocycles can be controlled by the encapsulation of guest molecules, leading to different supramolecular structures in the solid state. A TPE-based expanded oxacalixarene, synthesized from dihydroxytetraphenylethylene and 2,6-dichloropyrazine, demonstrates this principle. nih.gov The conformation of this macrocycle is adjusted by the encapsulated guest (benzene or THF), resulting in different supramolecular grid structures in the solid state. nih.gov This guest-directed assembly allows for the fine-tuning of the material's solid-state properties.
Development of Novel Functional Materials for Optoelectronics and Catalysis
While specific studies detailing the use of tetraphenylethyleneoxide in optoelectronics and catalysis are not prominent, the parent TPE scaffold is a cornerstone for developing such functional materials. The unique AIE characteristics of TPE and its derivatives are harnessed to create materials with novel optical and electronic properties.
In the field of optoelectronics, TPE derivatives are investigated for use in organic light-emitting diodes (OLEDs) due to their high solid-state emission efficiency. rsc.orgrsc.org Their ability to be highly emissive in solid films helps overcome the common issue of aggregation-caused quenching (ACQ) that affects many traditional fluorescent molecules. rsc.org
In catalysis, the TPE core is used to construct photocatalysts that can absorb light and generate reactive species for chemical transformations. oaepublish.comacs.org The rigid and π-conjugated structure of TPE is advantageous for creating stable frameworks with electronic properties suitable for photocatalysis. acs.org
Photocatalytic Redox Reactions and Reactive Oxygen Species Generation
The tetraphenylethylene (TPE) structure is a key component in the design of photosensitizers and photocatalysts capable of generating reactive oxygen species (ROS) for redox reactions. oaepublish.com Under light irradiation, a photosensitizer can be excited and then transfer its energy or an electron to surrounding molecules, such as molecular oxygen (O₂), to produce ROS like singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻). oaepublish.comacs.org
These photocatalytic processes are generally categorized into two types:
Type I Process (Electron Transfer): The excited photosensitizer engages in an electron transfer with a substrate molecule. The resulting radical ions can then react with oxygen to generate ROS, such as the superoxide anion (O₂•⁻). oaepublish.com
Type II Process (Energy Transfer): The excited photosensitizer directly transfers its energy to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state. oaepublish.com
Research on a vinylpyridine-modified TPE derivative demonstrated its ability to form a supramolecular dimer that enhances intersystem crossing, thereby improving the generation of both ¹O₂ and O₂•⁻. oaepublish.com This system proved to be an effective photocatalyst for reactions such as phosphine (B1218219) photooxidation and cross-dehydrogenative coupling. oaepublish.com Similarly, a TPE-based porous aromatic framework (PAF-TPE) showed high photocatalytic efficiency for degrading organic pollutants, a process driven by photogenerated holes and the subsequent formation of hydroxyl and superoxide radicals. acs.org
The table below summarizes the types of reactive oxygen species generated by TPE-based photocatalysts and the methods used for their detection, as described in the literature.
| Reactive Oxygen Species (ROS) | Generation Mechanism | Detection Probe/Method | Application Example |
| Singlet Oxygen (¹O₂) | Type II (Energy Transfer) | 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) with EPR | Phosphine Photooxidation |
| Superoxide Anion (O₂•⁻) | Type I (Electron Transfer) | 5,5-dimethyl-1-pyrrolin-N-oxide (DMPO) with EPR | Degradation of Organic Pollutants |
| Hydroxyl Radical (•OH) | Oxidation by photogenerated holes | Isopropanol (scavenger) | Degradation of Rhodamine B |
This data is based on research on TPE derivatives, as specific studies on this compound were not found.
Integration into Molecular Electronic Devices
The integration of this compound into molecular electronic devices is not a focus of current research literature. However, the broader class of TPE derivatives is being explored for potential use in molecular-scale devices, primarily due to their unique AIE properties and stable, well-defined structures. rsc.orgacs.org
The ability to control fluorescence by restricting molecular motion makes TPE-based systems attractive for applications such as fluorescent switches and data storage. rsc.org The development of TPE-containing materials with high thermal stability and efficient charge transport capabilities is a key area of research for their application in OLEDs and other optoelectronic devices. rsc.orgrsc.org While the focus remains on TPE and its functionalized analogues, the fundamental principles being explored could potentially extend to other derivatives in the future.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective methods for the synthesis of TPEO is a critical first step. While the epoxidation of tetraphenylethylene (B103901) is the most direct route, future research will likely focus on novel catalytic systems to achieve this transformation with high yield and stereoselectivity. Drawing inspiration from established epoxidation methodologies, several avenues can be explored.
Advanced catalytic systems, including metalloporphyrins, chiral salen complexes, and polyoxometalates, could be employed to catalyze the epoxidation of TPE. The use of chiral catalysts is particularly intriguing as it could lead to the enantioselective synthesis of TPEO, opening doors for its application in chiral recognition and asymmetric catalysis. Furthermore, enzymatic and chemoenzymatic approaches, utilizing enzymes such as cytochrome P450 monooxygenases, could offer environmentally benign and highly selective synthetic routes.
The exploration of unconventional reaction media, such as ionic liquids or supercritical fluids, may also provide advantages in terms of catalyst recycling and product isolation. Flow chemistry setups could enable precise control over reaction parameters, leading to improved yields and safety profiles for the epoxidation reaction. A comparative analysis of potential catalytic systems is presented in Table 1.
| Catalyst Type | Potential Advantages | Research Focus |
| Metalloporphyrins | High catalytic activity, tunable selectivity. | Development of robust and recyclable catalysts. |
| Chiral Salen Complexes | Enantioselective epoxidation. | Design of catalysts for high enantiomeric excess. |
| Polyoxometalates | High stability and reusable. | Investigation of phase-transfer catalytic systems. |
| Enzymatic Catalysis | High selectivity, mild reaction conditions. | Enzyme screening and protein engineering. |
| A table illustrating potential catalytic systems for the synthesis of Tetraphenylethyleneoxide. |
Advanced Mechanistic Elucidation of Complex Rearrangements
Acid-catalyzed rearrangement of TPEO could potentially lead to the formation of ketones, aldehydes, or other oxygen-containing derivatives. The mechanism of these rearrangements, including the potential for pinacol-type rearrangements, warrants detailed investigation using a combination of experimental and computational techniques. Isotopic labeling studies, kinetic analysis, and in-situ spectroscopic monitoring (e.g., NMR, IR) will be invaluable in mapping the reaction pathways and identifying key intermediates.
Computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in understanding the intricate potential energy surfaces of these rearrangements. DFT calculations can provide insights into transition state geometries, activation barriers, and the electronic factors governing the regioselectivity and stereoselectivity of the observed transformations. rsc.org
Integration of this compound into Hybrid and Multicomponent Systems
The reactive epoxide functionality of TPEO makes it an ideal building block for integration into a wide array of hybrid and multicomponent systems. Ring-opening reactions with various nucleophiles can be employed to covalently link TPEO to polymers, nanoparticles, and surfaces, thereby imparting the unique properties of the TPE core to these materials.
For instance, the reaction of TPEO with amines, alcohols, or thiols can be used to functionalize polymers, creating materials with AIE properties for applications in sensing, imaging, and light-emitting devices. The resulting polymers could exhibit stimuli-responsive behavior, where changes in the environment (e.g., pH, temperature) could trigger changes in their fluorescence properties.
Furthermore, TPEO can be grafted onto the surface of inorganic nanoparticles, such as silica, gold, or quantum dots, to create organic-inorganic hybrid materials. These materials could find applications in areas such as bioimaging, drug delivery, and catalysis. The TPEO-functionalized nanoparticles would benefit from the enhanced processability and stability conferred by the inorganic core, while the TPE moiety would provide the desired photophysical properties.
Computational Design and Prediction of Next-Generation Materials
Computational chemistry and materials science will be indispensable tools in accelerating the discovery and design of novel materials based on TPEO. Molecular modeling and simulation techniques can be used to predict the properties of TPEO-containing materials before their synthesis, thus guiding experimental efforts towards the most promising candidates.
Quantum mechanical calculations can be employed to predict the electronic and photophysical properties of TPEO and its derivatives. For example, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the absorption and emission spectra of these molecules, providing insights into their AIE behavior. rsc.org This information can be used to design molecules with tailored emission colors and quantum yields.
Molecular dynamics (MD) simulations can be used to study the morphology and self-assembly behavior of TPEO-based materials in different environments. These simulations can provide valuable information on how the introduction of the epoxide group affects the packing and intermolecular interactions of TPE derivatives, which are crucial for their solid-state emission properties. This predictive capability can significantly reduce the trial-and-error nature of materials development.
Discovery of New Supramolecular Architectures with TPEO-based Building Blocks
The unique propeller-like shape and potential for functionalization make TPE and its derivatives excellent building blocks for the construction of novel supramolecular architectures. uiowa.edu The introduction of the epoxide ring in TPEO adds a new dimension to its potential as a supramolecular synthon.
The epoxide group can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be exploited to direct the self-assembly of TPEO into well-defined supramolecular structures. For example, the oxygen atom of the epoxide can act as a hydrogen bond acceptor, enabling the formation of intricate networks with complementary donor molecules.
Furthermore, the ring-opening of TPEO can be used as a post-assembly modification strategy to create more complex and functional supramolecular systems. For instance, a self-assembled structure of TPEO could be treated with a reagent that selectively opens the epoxide rings, leading to a transformation of the entire assembly and a change in its properties. This approach could be used to create dynamic and responsive supramolecular materials. The versatility of TPE as a supramolecular building block suggests a rich and unexplored landscape for TPEO in the design of functional supramolecular systems. uiowa.edu
Q & A
Q. How can researchers adapt biological assay protocols to study this compound’s bioactivity?
- Methodological Answer : Validate biocompatibility through cytotoxicity assays (e.g., MTT tests) before functional studies. Optimize solvent systems (e.g., DMSO concentration) to prevent aggregation artifacts. Collaborate with biologists to ensure assay conditions (e.g., pH, temperature) mimic physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
